4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Description
This compound features a pyrazol-3-one core substituted with a 4-nitrophenyl group at position 2, a propyl chain at position 5, and a Schiff base linker ([3-(1H-imidazol-1-yl)propyl]iminomethyl) at position 4. Its structural complexity positions it as a candidate for pharmaceutical or materials science research, particularly in targeting enzymes or receptors involving heterocyclic interactions .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropyliminomethyl)-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-4-18-17(13-20-9-3-11-23-12-10-21-14-23)19(26)24(22-18)15-5-7-16(8-6-15)25(27)28/h5-8,10,12-14,22H,2-4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFJGBHYCRICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with an appropriate aldehyde, such as 4-nitrobenzaldehyde, under acidic conditions to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable diketone, such as 1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, under basic conditions to form the pyrazolone core.
Final Assembly: The final step involves the coupling of the imidazole derivative with the pyrazolone core under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. The pyrazolone core can interact with various biological macromolecules, modulating their function.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
| Compound Class | Key Structural Features | Notable Differences vs. Target Compound | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Pyrazole/pyrazolone core with aryl/alkyl substituents | Lack imidazole-propyliminomethyl or nitro groups | |
| Imidazole Derivatives | Imidazole ring with functionalized side chains | Absence of pyrazol-3-one core or nitro substituent | |
| Nitro-Substituted Aromatics | 4-Nitrophenyl or related electron-deficient groups | Missing heterocyclic cores (e.g., pyrazol-3-one) | |
| Schiff Base Complexes | Imine-linked side chains (e.g., propyl-imidazole) | Differ in core structure (e.g., oxadiazole vs. pyrazolone) |
Physicochemical Properties
- Lipophilicity : The propyl chain and nitro group enhance hydrophobicity compared to simpler pyrazolones (e.g., 4-hydroxy-4-methyl-1-phenylpyrazolidin-3-one, which has polar hydroxy groups) .
- Electron Effects : The 4-nitrophenyl group introduces strong electron-withdrawing effects, distinguishing it from compounds with electron-donating groups (e.g., 4-propoxyphenyl in ) .
- Stability: The Schiff base (iminomethyl) linker may confer pH-dependent stability, unlike more rigid covalent bonds in benzimidazole derivatives () .
Table 2: Comparative Bioactivity of Analogous Compounds
*Hypothetical activities inferred from structural motifs.
Challenges and Limitations
- Synthetic Complexity: Multi-step synthesis required for the imidazole-propyliminomethyl linker increases cost compared to simpler pyrazolones .
- Stability Issues : The Schiff base may hydrolyze under acidic conditions, limiting in vivo applications without structural stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
